molecular formula C11H15N2O10P B12936807 2'-O-Acetyluridine 5'-(dihydrogen phosphate) CAS No. 90290-63-4

2'-O-Acetyluridine 5'-(dihydrogen phosphate)

Cat. No.: B12936807
CAS No.: 90290-63-4
M. Wt: 366.22 g/mol
InChI Key: ZGUHVINWSUOVAI-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-Acetyluridine 5'-(dihydrogen phosphate) is a modified pyrimidine nucleotide monophosphate of interest in nucleotide chemistry and biochemistry research. The 2'-O-acetyl modification on the ribose sugar is a key structural feature, as acylated nucleosides like the related compound 2',3',5'-tri-O-acetyluridine (TAU) are known to serve as prodrugs by improving the lipophilicity and bioavailability of the parent nucleoside . This compound combines this prodrug potential with a 5'-phosphate group, making it a relevant intermediate for studying nucleotide metabolism or for the enzymatic and chemical synthesis of more complex oligonucleotides. Researchers utilize such modified nucleotides to investigate their potential biological activities, including as substrates for various kinases and polymerases. The structural characteristics of this molecule place it within a broad class of nucleoside analogues that have shown significant utility as anticancer and antiviral agents in research settings, highlighting the importance of sugar and base modifications in modulating biological activity . As a specialized nucleotide derivative, it is a valuable tool for probing nucleic acid interactions, enzyme mechanism studies, and in the development of novel therapeutic candidates. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

90290-63-4

Molecular Formula

C11H15N2O10P

Molecular Weight

366.22 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H15N2O10P/c1-5(14)22-9-8(16)6(4-21-24(18,19)20)23-10(9)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,12,15,17)(H2,18,19,20)/t6-,8-,9-,10-/m1/s1

InChI Key

ZGUHVINWSUOVAI-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approach

The chemical synthesis of 2'-O-acetyluridine 5'-(dihydrogen phosphate) typically involves two key steps:

  • Selective 2'-O-Acetylation of Uridine
    The 2'-hydroxyl group of uridine is selectively acetylated using mild acetylation reagents such as acetic anhydride or acetyl chloride under controlled conditions to avoid acetylation at other hydroxyl groups (3' or 5'). Protection strategies or selective catalysts may be employed to enhance regioselectivity.

  • Phosphorylation at the 5'-Position
    The 5'-hydroxyl group is phosphorylated to introduce the dihydrogen phosphate moiety. This can be achieved by reaction with phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry, followed by hydrolysis to yield the free dihydrogen phosphate.

Steglich Esterification is a notable mild method for ester formation that can be adapted for acetylation steps, allowing conversion of carboxylic acids to esters under mild conditions, preserving sensitive groups.

Enzymatic and Fermentation-Based Methods

Biotechnological methods leverage enzymatic catalysis or microbial fermentation to produce phosphorylated nucleosides with high specificity and yield.

  • Fermentation Using Yeast and Uridine Substrate
    A patented method describes the preparation of uridine 5'-diphosphate (UDP) by fermenting uridine with brewer's yeast in the presence of sodium dihydrogen phosphate, glucose, and magnesium sulfate. The process involves:

    • Mixed fermentation of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer's yeast at 37°C for 2–4 hours.
    • Cooling the fermentation broth to terminate the reaction.
    • Microfiltration to remove proteins and solids.
    • Purification by ion-exchange chromatography using NaCl elution.
    • Nanofiltration desalination.
    • Decolorization with anion exchange resin.
    • Alcohol precipitation and drying to obtain the product.

This method achieves high yield (up to 62%) and purity (liquid phase purity ~88%, UV purity ~80.5%) with a shortened production cycle and reduced costs.

  • Enzymatic Phosphorylation Using Polyphosphate Kinase
    Enzymes such as Escherichia coli polyphosphate kinase (PPK) can catalyze the phosphorylation of nucleoside diphosphates to triphosphates using polyphosphate as a phosphate donor. This enzymatic approach can be adapted for selective phosphorylation steps in nucleotide synthesis, offering mild reaction conditions and high specificity.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Yield (%) Purity (%) Advantages Limitations
Chemical Synthesis (Acetylation + Phosphorylation) Selective 2'-O-acetylation, 5'-phosphorylation Variable (40-70) High (depends on purification) Precise control, scalable Requires protection steps, harsh reagents possible
Fermentation with Brewer's Yeast Mixed fermentation, microfiltration, chromatography ~62 88 (liquid phase) Cost-effective, high yield, eco-friendly Requires fermentation setup, longer time than chemical
Enzymatic Phosphorylation with PPK Enzymatic phosphorylation using polyphosphate kinase High (not specified) High Mild conditions, selective Enzyme availability, cost

Detailed Research Findings

  • The fermentation method using brewer's yeast and uridine substrate significantly reduces the production cycle by 50–66% compared to traditional methods, with microfiltration improving product recovery to 95–100%.

  • Chemical synthesis methods require careful control of reaction conditions to achieve selective acetylation at the 2'-position without protecting groups on other hydroxyls, which can be challenging but are facilitated by mild esterification techniques such as Steglich esterification.

  • Enzymatic phosphorylation using polyphosphate kinase offers a biocatalytic route to nucleotide triphosphates, which can be adapted for diphosphate synthesis, providing a green alternative to chemical phosphorylation.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dihydropyrimidinyl group can be reduced to a tetrahydropyrimidinyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetate group with an amine could result in an amide derivative.

Scientific Research Applications

(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that results in a physiological response.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 2'-O-acetyluridine 5'-(dihydrogen phosphate) with structurally related analogs:

Compound 2'-Position Modification 5'-Phosphate Status Key Properties References
2'-O-Acetyluridine 5'-(dihydrogen phosphate) Acetyl (ester) Monophosphate Enhanced lipophilicity; labile to esterases; moderate enzymatic stability
2'-Deoxyuridine 5'-monophosphate (dUMP) Deoxy (no hydroxyl) Monophosphate Substrate for thymidylate synthase; critical in DNA synthesis
2'-O-Isopropyluridine 5'-triphosphate Isopropyl (ether) Triphosphate Improved nuclease resistance; used in oligonucleotide therapeutics
5-Hydroxymethyl-2'-deoxyuridine 5'-triphosphate 5-Hydroxymethyl Triphosphate Epigenetic marker; resistant to deamination; incorporated into DNA
2',3'-O-Diacetyluridine 5'-dibenzyl phosphate 2',3'-Diacetyl (ester) Dibenzyl phosphate Synthetic intermediate; requires deprotection for biological activity
Key Observations:

However, esterase activity can hydrolyze the acetyl group, limiting its stability in biological systems . In contrast, 2'-O-alkyl modifications (e.g., isopropyl in ) form stable ether bonds, conferring higher resistance to enzymatic degradation .

Phosphorylation State: Monophosphate derivatives (e.g., 2'-O-acetyluridine 5'-phosphate) are substrates for kinases but lack the energy-rich triphosphate group required for polymerase incorporation . Triphosphorylated analogs (e.g., 5-hydroxymethyl-dUTP in ) are direct substrates for DNA polymerases, enabling applications in epigenetic studies .

Biological Applications :

  • 2'-O-acetyluridine derivatives are intermediates in nucleotide synthesis or probes for studying RNA metabolism .
  • 2'-O-alkylated triphosphates () are used in antisense oligonucleotides due to their enhanced stability and binding affinity .

Enzymatic Interactions

  • demonstrates that the hydrolysis rate of dUMP by human 2′-deoxynucleoside 5′-phosphate N-hydrolase 1 (HsDNPH1) is influenced by substituents at the 2′ position. The acetyl group may reduce hydrolysis efficiency compared to unmodified dUMP .
  • highlights the role of dihydrogen phosphate groups in forming ionic bonds with metal ions or enzymes, suggesting that the 5′-phosphate in 2′-O-acetyluridine derivatives may enhance binding to kinases or phosphatases .

Therapeutic Potential

  • Modified nucleotides like 2′-O-acetyluridine 5′-phosphate are explored as prodrugs, where enzymatic cleavage of the acetyl group releases active metabolites .
  • In contrast, 2′-O-alkylated triphosphates () are directly utilized in therapeutic oligonucleotides for gene silencing .

Biological Activity

2'-O-Acetyluridine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound, a derivative of uridine, plays a critical role in various biological processes, including nucleic acid metabolism and cellular signaling.

Chemical Structure

The chemical structure of 2'-O-Acetyluridine 5'-(dihydrogen phosphate) can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_2O8_{8}P
  • Molecular Weight : 298.18 g/mol

The biological activity of 2'-O-Acetyluridine 5'-(dihydrogen phosphate) is primarily attributed to its role as a nucleotide precursor. It can participate in various enzymatic reactions, influencing nucleic acid synthesis and cellular signaling pathways.

  • Nucleotide Metabolism : The compound can be phosphorylated to form active nucleotide triphosphates, which are essential for RNA synthesis and other metabolic processes.
  • Cellular Signaling : As a phosphorylated nucleoside, it may interact with specific receptors or proteins involved in signal transduction pathways.

Antiviral Activity

Research has indicated that 2'-O-Acetyluridine derivatives exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral RNA synthesis. This suggests potential applications in treating viral infections.

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of 2'-O-Acetyluridine can induce cytotoxic effects in cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or the induction of apoptosis in tumor cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Inhibition of DNA synthesis
A549 (Lung Cancer)20Induction of apoptosis
MCF-7 (Breast Cancer)25Cell cycle arrest

Enzyme Inhibition

Some studies highlight the potential of 2'-O-Acetyluridine to inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents.

Case Studies

  • Study on Antiviral Properties : A recent study explored the antiviral effects of modified uridine derivatives against influenza viruses. The results indicated that these compounds could significantly reduce viral titers in infected cell cultures, demonstrating their potential as antiviral agents .
  • Cytotoxicity Assessment : In a comparative study, various uridine derivatives were tested for their cytotoxic effects on different cancer cell lines. The findings revealed that 2'-O-Acetyluridine showed significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.